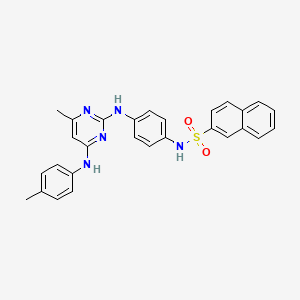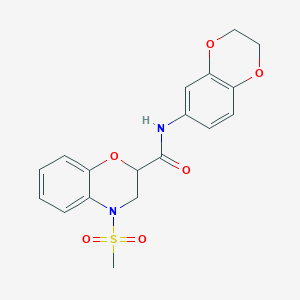![molecular formula C15H16FN3OS B14970166 Cyclopropyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14970166.png)
Cyclopropyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-4-FLUORO-1,3-BENZOTHIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core substituted with a fluorine atom and a piperazine ring bearing a cyclopropanecarbonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-4-FLUORO-1,3-BENZOTHIAZOLE typically involves multiple steps, starting from readily available precursors
Cyclization: The initial step involves the formation of the benzothiazole ring through a cyclization reaction. This can be achieved by reacting a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic conditions.
Piperazine Substitution: The final step involves the substitution of the piperazine ring bearing the cyclopropanecarbonyl group. This can be achieved by reacting the intermediate benzothiazole derivative with 1-(cyclopropanecarbonyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-4-FLUORO-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Applications De Recherche Scientifique
2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-4-FLUORO-1,3-BENZOTHIAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-4-FLUORO-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(CYCLOPROPANECARBONYLPIPERAZIN-1-YL)METHYL)BENZO[D]ISOTHIAZOL-3(2H)-ONE: This compound shares a similar core structure but differs in the substitution pattern.
2-(4-(4-SUBSTITUTED PIPERAZIN-1-YL)BENZYLIDENE)HYDRAZINECARBOXAMIDES: These compounds have a similar piperazine ring but differ in the nature of the substituents and the overall structure.
Uniqueness
2-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-4-FLUORO-1,3-BENZOTHIAZOLE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C15H16FN3OS |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
cyclopropyl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H16FN3OS/c16-11-2-1-3-12-13(11)17-15(21-12)19-8-6-18(7-9-19)14(20)10-4-5-10/h1-3,10H,4-9H2 |
Clé InChI |
MXFGIRHNHQPXLU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970086.png)

![4-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B14970103.png)
![3-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B14970111.png)
![2'-cyclohexyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14970129.png)
![6-ethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14970136.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B14970140.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970143.png)

![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B14970168.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14970174.png)
![1,1'-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B14970185.png)
![1,1'-[6-(4-cyclohexylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970187.png)

